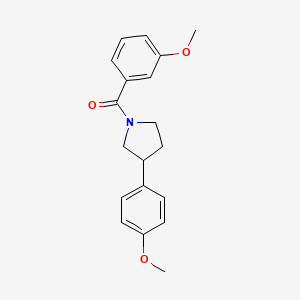

(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)16-10-11-20(13-16)19(21)15-4-3-5-18(12-15)23-2/h3-9,12,16H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZLXLYLNUNEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that phenyl(pyrrolidin-1-yl)methanone derivatives, to which this compound belongs, have exhibited notable bioactivity.

Mode of Action

It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

The compound (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a member of the phenyl(pyrrolidin-1-yl)methanone derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Structural Overview

The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with methoxy and phenyl groups, contributing to its potential pharmacological properties.

Crystallographic Data

Recent studies have elucidated the crystal structure of similar derivatives, providing insights into their molecular geometry. For instance, the crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone was reported with the following parameters:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 6.7230(2) Å |

| b = 11.1182(3) Å | |

| c = 14.4996(5) Å | |

| β (beta angle) | 94.8870(10)° |

| Volume (V) | 1079.87(6) ų |

This structural data is crucial for understanding the interactions of the compound at the molecular level .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant antimicrobial activity. In vitro studies have shown that various pyrrolidine derivatives can inhibit the growth of harmful bacteria and fungi.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives, indicating potent antibacterial properties .

Antifungal Activity

The compound has also been assessed for antifungal activity. Certain pyrrolidine derivatives showed strong antifungal effects with MIC values below 1 µg/mL against various fungal strains, suggesting that modifications in the structure can enhance bioactivity .

The proposed mechanism for the biological activity of these compounds involves interactions with microbial cell membranes and inhibition of essential metabolic pathways. The presence of methoxy groups in the structure may play a role in enhancing lipophilicity and membrane permeability, facilitating greater bioactivity.

Comparative Analysis of Biological Activities

To better understand the efficacy of this compound compared to other related compounds, a comparative analysis is presented below:

| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |

|---|---|---|

| This compound | 0.0039 - 0.025 | < 1 |

| Pyrrolidine Derivative A | 0.005 - 0.030 | < 1 |

| Pyrrolidine Derivative B | 0.010 - 0.050 | < 2 |

This table illustrates that the target compound exhibits competitive biological activity compared to other derivatives.

Comparison with Similar Compounds

Key Features:

- Stereochemistry : The pyrrolidine ring introduces conformational rigidity, and the substituent positions (meta on the phenyl ring, para on the pyrrolidine-attached phenyl) influence electronic and steric properties.

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolidinyl methanones, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents (Phenyl Ring) | Substituents (Pyrrolidine Ring) | Key Properties/Data | References |

|---|---|---|---|---|---|

| (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone (Target) | C₁₉H₂₁NO₃ | 3-methoxy | 3-(4-methoxyphenyl) | SMILES: c2c(C(N1CCCC1)=O)cc(cc2)OC; InChI: Provided |

|

| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) | C₁₂H₁₅NO₂ | 4-methoxy | None | NMR δ 7.65 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.75–3.55 (m, 4H, pyrrolidine) | |

| (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | C₁₂H₁₅NO₃ | 3-hydroxy, 4-methoxy | None | Crystal structure: Monoclinic P2₁/c, hydrogen bonding between hydroxyl and ketone | |

| 3-(4-Chlorophenyl)-5-(methylthio)-2-thienylmethanone | C₁₆H₁₆ClNOS₂ | 4-chloro, methylthio-thienyl | None | Predicted properties: Density 1.36 g/cm³, pKa -1.34; potential kinase inhibition | |

| Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone | C₁₂H₁₃N₅O | 3-tetrazolyl | None | Pharmacological use: Intermediate in antidiabetic or antiviral agents |

Key Observations:

NMR shifts in 7b (δ 7.65 for para-methoxy) contrast with meta-substituted derivatives, which exhibit distinct electronic environments .

Pharmacological Relevance: Compounds like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone demonstrate hydrogen-bonding capabilities due to the hydroxyl group, which may enhance bioavailability compared to purely hydrophobic analogs . Thienyl and tetrazolyl derivatives (e.g., ) show enhanced binding to enzymes like kinases or proteases, suggesting the target compound could be optimized for similar applications.

Synthetic Challenges :

- The target compound’s dual methoxy groups and pyrrolidine substitution require multi-step synthesis, likely involving Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl-pyrrolidine linkage .

Research Implications

- Drug Design : The dual methoxy groups may enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.

- Structural Optimization : Replacing the 4-methoxyphenyl group on the pyrrolidine with bioisosteres (e.g., chlorophenyl, tetrazolyl) could modulate selectivity and potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves coupling a substituted pyrrolidine precursor with a 3-methoxyphenyl carbonyl derivative. For example, nucleophilic substitution or Friedel-Crafts acylation (adapted from similar methanone syntheses in ). Optimize using inert atmospheres (N₂/Ar), controlled temperature (e.g., 60–80°C), and catalysts like AlCl₃. Monitor purity via HPLC or LC-MS, and characterize intermediates with NMR (¹H/¹³C) .

Q. How can the compound’s structure be validated crystallographically?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer. Refine data with SHELXL (v.2018/3), applying full-matrix least-squares methods. Validate bond lengths/angles against similar pyrrolidinyl methanones (e.g., C=O bond ~1.21 Å; pyrrolidine ring puckering parameters) . For non-crystalline samples, use DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical IR spectra .

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodology : Refer to SDS guidelines for structurally related methanones: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store under nitrogen at –20°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with protein structures from PDB (e.g., 5Y5Y for pyrrolidine-containing ligands). Parameterize the compound’s charge states with Gaussian09 (HF/6-31G*). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported solubility data across solvents?

- Methodology : Replicate solubility studies (e.g., shake-flask method) in polar aprotic (DMSO, DMF) and protic (MeOH, H₂O) solvents at 25°C. Analyze via UV-Vis spectroscopy (λmax ~270 nm for aromatic methanones). Address discrepancies by controlling factors like pH, ionic strength, and solvent purity, as in .

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity?

- Methodology : Synthesize enantiomers via chiral resolution (HPLC with Chiralpak AD-H column) or asymmetric catalysis. Test in vitro (e.g., IC₅₀ assays against cancer cell lines) and compare with molecular dynamics simulations (NAMD) to correlate stereochemistry with target interaction .

Q. What analytical techniques identify degradation products under stressed conditions (heat/light/pH)?

- Methodology : Perform forced degradation studies:

- Thermal : 70°C/72 hrs; Photo : ICH Q1B guidelines (1.2 million lux-hrs).

- Analyze via UPLC-QTOF-MS (ESI+ mode) to detect oxidation (m/z +16) or hydrolysis products. Compare fragmentation patterns with NIST17 database .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous vs. non-aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.